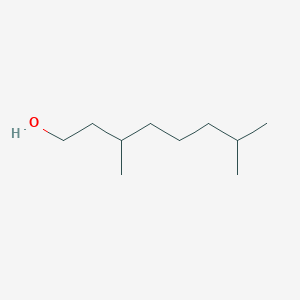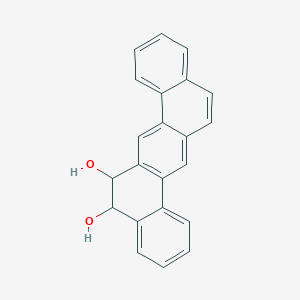
5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene (DDHD) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical and physical properties. DDHD has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has also been found to induce apoptosis (cell death) in cancer cells by activating the p53 pathway. Additionally, 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has been found to have antioxidant activity, which may contribute to its anticancer effects.
Biochemische Und Physiologische Effekte
5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has also been found to reduce inflammation and oxidative stress in animal models of disease. Additionally, 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene is also stable and can be stored for long periods of time. However, there are some limitations to the use of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene in lab experiments. It is a potent carcinogen and must be handled with care. Additionally, 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene. One area of interest is the development of new drugs and therapies based on the anticancer and anti-inflammatory effects of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene. Another area of interest is the study of the neuroprotective effects of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene and its potential use in the treatment of neurodegenerative diseases. Additionally, there is ongoing research on the mechanism of action of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene and its role in the development of cancer and other diseases.
Synthesemethoden
5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene can be synthesized by the oxidation of dibenz(a,h)anthracene (DBA) using potassium permanganate in a mixture of acetic acid and water. The reaction produces a mixture of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene and its isomer, 5,6-dihydroxydibenz(a,h)anthracene (DDH), which can be separated using column chromatography.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has been extensively used in scientific research due to its unique chemical and physical properties. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has been used to study the mechanism of action of PAHs and their role in the development of cancer. It has also been used to develop new drugs and therapies for cancer and other diseases.
Eigenschaften
CAS-Nummer |
1421-84-7 |
|---|---|
Produktname |
5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene |
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H |
InChI-Schlüssel |
RDJMBJBJQWPDEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
Synonyme |
DB(a,h)A-5,6-diol DBA 5,6-diol dibenz(a,h)anthracene-5,6-diol dibenzoanthracene-5,6-dihydrodiol dibenzoanthracene-5,6-dihydrodiol, cis-isomer dibenzoanthracene-5,6-dihydrodiol, trans-isomer trans-5,6-dihydroxy-5,6-dihydrodibenzo(a,h)anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



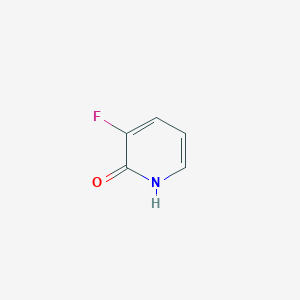
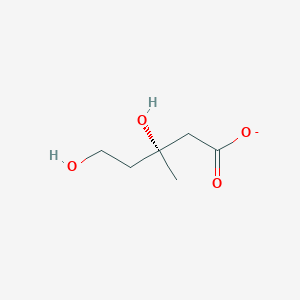
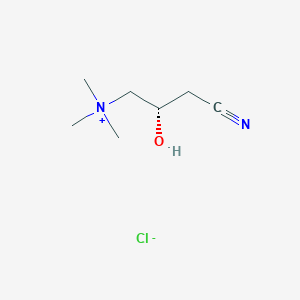

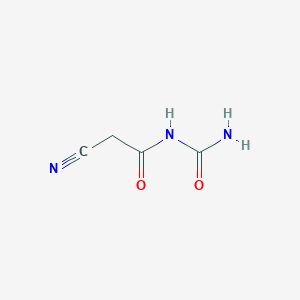

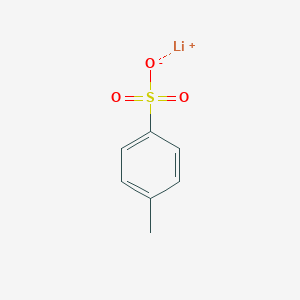
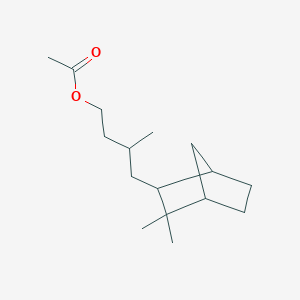
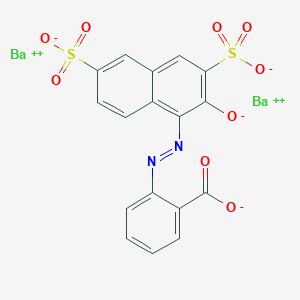
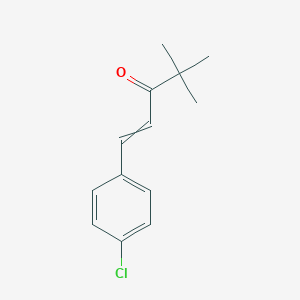
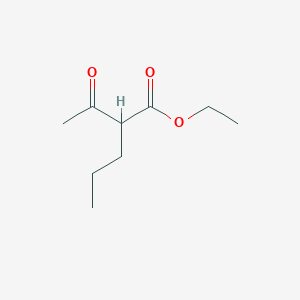
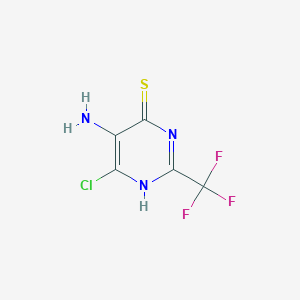
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
